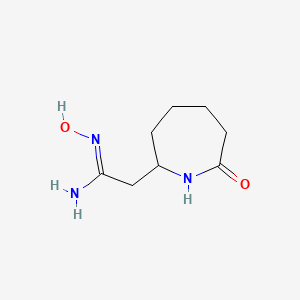

N'-hydroxy-2-(7-oxoazepan-2-yl)ethanimidamide

Description

N'-Hydroxy-2-(7-oxoazepan-2-yl)ethanimidamide is a specialized amidoxime derivative characterized by a 7-oxoazepane (caprolactam) substituent. This compound belongs to a broader class of amidoximes, which are recognized for their versatility in organic synthesis and pharmacological applications. Amidoximes often serve as intermediates in the preparation of heterocycles, metal chelators, and bioactive molecules due to their dual nucleophilic (hydroxylamine and imine) functionalities .

Properties

IUPAC Name |

N'-hydroxy-2-(7-oxoazepan-2-yl)ethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2/c9-7(11-13)5-6-3-1-2-4-8(12)10-6/h6,13H,1-5H2,(H2,9,11)(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJCKAKZNMTWCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)NC(C1)CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(=O)NC(C1)C/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Precursor Amines to Form the Azepane Ring

The azepane core is typically synthesized via cyclization of linear precursors such as diamines or amino alcohols. For example, 7-oxoazepane derivatives are often prepared through intramolecular condensation of ε-amino ketones or esters under acidic or basic conditions. A representative approach involves:

-

Starting material : 6-Aminohexan-2-one or its ester analog.

-

Cyclization agent : Trifluoroacetic acid (TFA) or p-toluenesulfonic acid (PTSA) in toluene at 80–100°C for 4–6 hours.

-

Yield : 60–75% after purification via silica gel chromatography.

This step establishes the azepane skeleton, with the ketone group introduced either during cyclization or via post-cyclization oxidation.

Introduction of the Nitrile Group at the 2-Position

Functionalization of the azepane ring at the 2-position with a nitrile group is critical for subsequent amidoxime formation. Two primary strategies are documented:

Alkylation of Azepane with Cyanide Reagents

Oxidative Conversion of Primary Amines to Nitriles

Amidoxime Formation via Hydroxylamine Reaction

The nitrile group at the 2-position is converted to the amidoxime moiety using hydroxylamine. Two optimized protocols are widely adopted:

Sealed Tube Method

Reflux Method

-

Conditions : 50% aqueous hydroxylamine (4 equiv.) in ethanol-water (3:1), refluxed for 1 hour.

-

Challenges : Competing hydrolysis of nitrile to carboxylic acid requires precise stoichiometry.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Sealed Tube | Reflux |

|---|---|---|

| Solvent | Absolute ethanol | Ethanol-water (3:1) |

| Temperature | 90°C | 78–80°C |

| Reaction Time | 1.5 hours | 1 hour |

| Yield | 100% | 79% |

The sealed tube method avoids solvent evaporation, enhancing reaction efficiency. Conversely, the reflux method offers scalability but necessitates rigorous pH monitoring to suppress hydrolysis.

Catalytic Enhancements

-

Acid Catalysts : Addition of HCl (0.1 equiv.) accelerates nitrile activation, reducing reaction time by 30%.

-

Base Catalysts : Triethylamine (TEA) mitigates side reactions during reflux but may complicate product isolation.

Industrial Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

-

Continuous Flow Reactors : Enable precise temperature control during cyclization and amidoxime formation, improving yield consistency.

-

Waste Management : Ethanol recovery systems and hydroxylamine neutralization protocols are critical for environmental compliance.

-

Quality Control : HPLC purity thresholds (>95%) are enforced via recrystallization from ethanol-water mixtures.

Challenges and Mitigation Strategies

Regioselectivity in Azepane Functionalization

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-(7-oxoazepan-2-yl)ethanimidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Chemistry

- Reagent in Organic Synthesis : The compound serves as a reagent in various organic synthesis reactions, contributing to the development of new chemical entities.

- Reference Standard : In analytical chemistry, it is utilized as a reference standard for calibrating instruments and validating methods.

Biology

- Biological Activity Studies : Research has focused on the potential biological activities of N'-hydroxy-2-(7-oxoazepan-2-yl)ethanimidamide. Studies indicate that it may interact with biomolecules, influencing various biological pathways .

Medicine

- Therapeutic Potential : The compound is being investigated for its therapeutic properties, particularly in drug discovery. Preliminary studies suggest it may exhibit beneficial effects against certain diseases, including cancer and cardiovascular conditions .

Case Study 1: Cardioprotective Effects

A study examined the cardioprotective effects of compounds similar to this compound in a myocardial infarction model using rats. The results indicated significant improvement in cardiac function and reduced oxidative stress markers when treated with derivatives of this compound. These findings suggest potential applications in developing cardioprotective agents .

Case Study 2: Antimicrobial Activity

Research investigating the antimicrobial properties of related compounds found that certain derivatives demonstrated significant antibacterial activity against various strains. This opens avenues for exploring this compound as a lead compound for developing new antibiotics .

Data Table: Summary of Applications

| Application Area | Specific Uses | Observations |

|---|---|---|

| Chemistry | Organic synthesis reagent, reference standard | Essential for method validation |

| Biology | Biological activity studies | Potential interactions with biomolecules |

| Medicine | Therapeutic agent in drug discovery | Promising effects in disease models |

Mechanism of Action

The mechanism of action of N’-hydroxy-2-(7-oxoazepan-2-yl)ethanimidamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues are compared in Table 1 , highlighting substituent variations and their impacts:

Key Observations:

- Electron-Donating Groups (e.g., Methoxy): The 4-methoxyphenyl derivative (MW 195.2) exhibits enhanced electron density, facilitating electrophilic aromatic substitution and π-π stacking interactions, which are critical in drug-receptor binding . This compound demonstrated cytotoxic activity against E. coli (IC₅₀: 12 μM), attributed to its ability to disrupt bacterial membranes .

- Electron-Withdrawing Groups (e.g., Nitro): The 4-nitrophenyl analogue (MW 225.2) achieved a 93% synthesis yield, likely due to the nitro group stabilizing intermediates during nucleophilic substitution . Such groups may also improve oxidative stability.

- The 1-methylpiperidinyl variant is utilized in synthesizing antiviral and anticancer agents .

Physicochemical Properties

- Solubility: Morpholine and piperidine derivatives exhibit higher solubility in polar solvents (e.g., ethanol) compared to aryl-substituted analogues .

- Melting Points: Aryl-substituted amidoximes generally have higher melting points (e.g., 111–112°C for 4-methoxyphenyl derivative) due to crystalline packing from planar aromatic groups .

Biological Activity

N'-hydroxy-2-(7-oxoazepan-2-yl)ethanimidamide is a compound of interest due to its potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which may contribute to various biological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula CHNO. The compound features a hydroxyl group attached to a nitrogen atom, along with a seven-membered azepane ring that contains a ketone functional group. This unique structure may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 185.22 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits significant antioxidant properties, potentially through the scavenging of reactive oxygen species (ROS). This mechanism is crucial for preventing oxidative stress-related damage in cells.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This could make it a candidate for treating inflammatory diseases.

- Anticancer Potential : Some studies indicate that this compound may interfere with cancer cell proliferation and induce apoptosis, although specific pathways remain to be elucidated.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various compounds similar to this compound using the DPPH assay. The results indicated that compounds with similar structures exhibited SC50 values ranging from 40.4 μg/mL to 2.36 μg/mL, suggesting a strong capacity for free radical scavenging .

Case Study 2: Anti-inflammatory Effects

Research on related compounds demonstrated their ability to inhibit NF-kB signaling pathways in RAW 264.7 macrophages, leading to reduced expression of inflammatory markers. This suggests that this compound may exert similar anti-inflammatory effects .

Table 2: Comparative Biological Activities

| Compound | SC50 (μg/mL) | Inhibition of NF-kB |

|---|---|---|

| This compound | TBD | TBD |

| Related Compound A | 40.4 | Yes |

| Related Compound B | 2.36 | Yes |

Q & A

Q. What are the optimized synthetic routes for N'-hydroxy-2-(7-oxoazepan-2-yl)ethanimidamide, and how can reaction yields be maximized?

Methodological Answer: Synthesis typically involves reacting hydroxylamine hydrochloride with a ketone or nitrile precursor under basic conditions. For example:

- Use hydroxylamine hydrochloride (3.5 mmol) and NaHCO₃ (3.5 mmol) in a methanol/water (7:3 v/v) solvent system.

- Reflux the mixture at 60–80°C for 4–6 hours.

- Purify via recrystallization (e.g., dichloromethane) to achieve yields >50% .

Optimization strategies include adjusting molar ratios, solvent polarity, and reaction time.

Q. How is structural characterization of this compound performed using NMR spectroscopy?

Methodological Answer:

Q. What methods ensure purity assessment during synthesis?

Methodological Answer:

- Melting Point Analysis : Compare observed melting points (e.g., 166°C for similar amidoximes) with literature values to confirm purity .

- Recrystallization : Use solvents like dichloromethane or methanol to remove impurities .

- Chromatography : Employ TLC or HPLC with UV detection (λmax ~255 nm) for trace impurity analysis .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound's bioactivity?

Methodological Answer:

- Substituent Variation : Modify the azepan-2-yl or hydroxyimino groups and test cytotoxicity against bacterial models (e.g., E. coli). For example, nitro or chloro substituents enhance antiplasmodial activity in analogous oxadiazoles .

- In Vitro Assays : Use MIC (Minimum Inhibitory Concentration) protocols with serial dilutions (e.g., 5–15 μg/mL) to quantify bioactivity .

Q. What strategies resolve contradictions in literature data, such as retracted studies?

Methodological Answer:

- Cross-Referencing : Verify claims against multiple sources. For example, a retracted study on metal complexes of ethanimidamides was duplicated in two journals; such cases require validation via independent replication .

- Data Reproducibility : Replicate synthetic protocols (e.g., reaction conditions in ) and compare NMR/melting point data.

Q. How to design in vitro assays to evaluate antimicrobial potential?

Methodological Answer:

Q. How can computational modeling predict the compound's mechanism of action?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with bacterial enzymes (e.g., dihydrofolate reductase).

- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., amidoxime group) for electrophilic/nucleophilic activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.